(4-Chloro-phenyl)-dimethylamino-acetic acid HCl

Description

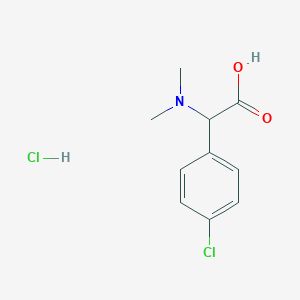

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl is a hydrochloride salt of a substituted phenylacetic acid derivative. Its structure features a 4-chlorophenyl group attached to a dimethylamino-acetic acid backbone. The dimethylamino group (-N(CH₃)₂) distinguishes it from primary or secondary amino analogs, influencing its electronic, steric, and lipophilic properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications requiring bioavailability .

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7;/h3-6,9H,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFOQUPNTVXZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl typically involves the reaction of 4-chloroaniline with dimethylamine and acetic acid under controlled conditions. The process begins with the diazotization of 4-chloroaniline, followed by a coupling reaction with dimethylamine. The final product is obtained by neutralizing the reaction mixture with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-phenyl)-dimethylamino-acetic acid HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted phenyl derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : It is employed in various organic reactions due to its reactive functional groups.

Biology

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibition, particularly in studies involving cancer cell lines .

- Protein Interaction Studies : The compound is used to explore protein interactions, contributing to our understanding of biochemical pathways.

Medicine

- Pharmaceutical Intermediates : Its role as an intermediate in pharmaceutical synthesis highlights its potential therapeutic applications. For instance, it has been investigated for its anticancer properties and as part of drug formulations targeting specific diseases .

- Neuropathic Pain Treatment : Compounds related to this compound have been explored for their efficacy in treating neuropathic pain .

Industry

- Dyes and Agrochemicals : The compound finds applications in the production of dyes and agrochemicals, leveraging its chemical properties for industrial uses.

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of this compound derivatives against triple-negative breast cancer cells. Results indicated reduced cell viability and colony formation, showcasing potential therapeutic benefits .

- Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific enzymes involved in inflammatory processes, demonstrating its relevance in drug design for anti-inflammatory therapies .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profile of related compounds revealed enhanced bioavailability due to structural modifications involving chloro and methyl groups, suggesting improved therapeutic efficacy .

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and dimethylamino group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest analogs include D-4-Chlorophenylglycine HCl and substituted phenyl carbamates/carbamides. Key differences lie in functional groups and substitution patterns:

*Estimated via fragment-based calculations; dimethylamino increases logP compared to primary amino analogs.

Key Observations:

- Lipophilicity: The dimethylamino group in the target compound increases logP (~1.8) compared to D-4-Chlorophenylglycine HCl (~0.9), enhancing membrane permeability .

- Solubility : The hydrochloride salt ensures superior aqueous solubility relative to neutral carbamates (e.g., compounds 4a–i, 5a–i) .

- Steric Effects: The bulky dimethylamino group may reduce binding affinity to targets requiring smaller substituents but improve stability against enzymatic degradation.

Structure-Activity Relationships (SAR)

- Chloro Substituent Position : Para-substitution (target compound) improves electronic effects for receptor binding compared to meta-substituted analogs .

- Amino Group Modifications: Dimethylation balances lipophilicity and steric hindrance, optimizing pharmacokinetics without excessive loss of target engagement.

Biological Activity

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl is a compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a dimethylamino group attached to an acetic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition, anticancer properties, and applications in medicinal chemistry.

The compound's structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 215.66 g/mol

The presence of the chloro group enhances its reactivity, while the dimethylamino group contributes to its biological activity by facilitating interactions with various biomolecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate biochemical pathways, leading to either inhibition or activation based on the context of its use.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized in studies focusing on:

- Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), with reported IC values indicating effective inhibition against CA IX and CA II, suggesting selectivity for CA IX over CA II .

2. Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including MDA-MB-231 and A549 cells. The reduction in viability was attributed to apoptosis induction and cell cycle arrest mechanisms .

- Mechanistic Insights : The compound's ability to induce apoptosis was evidenced by increased annexin V-FITC positivity in treated cells, indicating a shift towards late apoptosis stages .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Inhibition of Bacterial Growth : Studies have shown that it possesses antibacterial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria at certain concentrations .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.